Human calcitonin is classified as a peptide hormone and falls under the category of protein-based therapies. It is primarily used in clinical settings for conditions such as osteoporosis and Paget's disease. The compound is produced through recombinant DNA technology, allowing for large-scale synthesis and purification for therapeutic use .
The synthesis of 8-Val-human calcitonin typically involves solid-phase peptide synthesis techniques, which allow for the stepwise addition of amino acids to form the desired peptide chain. The process often employs Fmoc (9-fluorenylmethoxycarbonyl) chemistry, a common strategy in peptide synthesis that facilitates easy removal of protecting groups after each coupling step.
The molecular formula of human calcitonin is , with an average molecular weight of approximately 3417.9 Da. The structure consists of a single polypeptide chain composed of 32 amino acids. The specific sequence contributes to its biological activity, particularly its ability to bind to calcitonin receptors effectively.
8-Val-human calcitonin participates in various biochemical reactions primarily related to calcium metabolism. Its mechanism involves binding to specific receptors on osteoclasts, leading to:
The interactions with its receptor are characterized by reversible binding kinetics, which are crucial for its physiological effects .
8-Val-human calcitonin has several applications in both clinical and research settings:
CAS No.: 73715-37-4
CAS No.: 135441-88-2
CAS No.: 19467-38-0
CAS No.: 70714-77-1
CAS No.: 56219-03-5